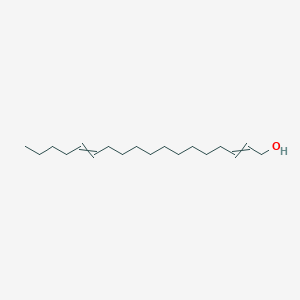
2,13-Octadecadien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,13Z)-octadeca-2,13-dien-1-ol is a long-chain unsaturated alcohol with the molecular formula C18H34O. This compound is characterized by the presence of two double bonds located at the 2nd and 13th positions in the carbon chain, with the E and Z configurations respectively. It is a significant compound in various fields, including organic chemistry and biochemistry, due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Doebner condensation of hexadec-11-ynal with malonic acid, which introduces the 2E double bond . Another approach involves the cross-coupling of 8-iodooct-2E-en-1-ol THP ether with dec-5Z-enyl bromide catalyzed by CuBr .
Industrial Production Methods
Industrial production of (2E,13Z)-octadeca-2,13-dien-1-ol may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2E,13Z)-octadeca-2,13-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the double bonds.
Substitution: Tosyl chloride (TsCl) in the presence of a base can convert the hydroxyl group to a tosylate, which can then undergo nucleophilic substitution.
Major Products Formed
Oxidation: (2E,13Z)-octadeca-2,13-dienal or (2E,13Z)-octadeca-2,13-dienoic acid.
Reduction: Octadecan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2E,13Z)-octadeca-2,13-dien-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2E,13Z)-octadeca-2,13-dien-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a pheromone, binding to receptors on the antennae of insects and triggering behavioral responses . The double bonds and hydroxyl group play crucial roles in its reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E,13Z)-octadeca-2,13-dienyl acetate: A similar compound with an acetate group instead of a hydroxyl group.
(2E,13Z)-octadeca-2,13-dienal: The aldehyde form of the compound.
Uniqueness
(2E,13Z)-octadeca-2,13-dien-1-ol is unique due to its specific double bond configuration and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its role in biological systems make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C18H34O |
|---|---|
Molekulargewicht |
266.5 g/mol |
IUPAC-Name |
octadeca-2,13-dien-1-ol |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,16-17,19H,2-4,7-15,18H2,1H3 |
InChI-Schlüssel |
YCOMGIOWVNOOBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CCCCCCCCCCC=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


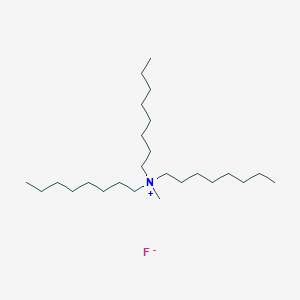
![6,8-Dibromo-2-chloroimidazo[1,2-a]pyridine](/img/structure/B14787494.png)


![(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14787506.png)

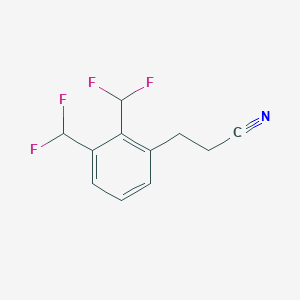
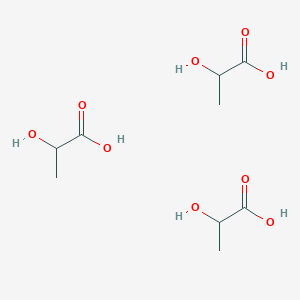

![6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;dihydrate](/img/structure/B14787546.png)
![3-[18-(2-Carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B14787547.png)
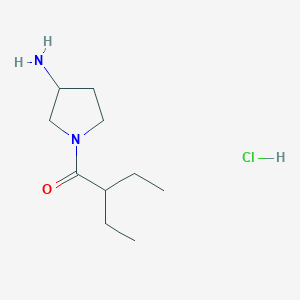
![cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle].cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle].cyclo[DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle].cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val]](/img/structure/B14787560.png)
![zinc;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14787570.png)
